GA-pyridine (TFA salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
GA-pyridine (TFA salt) can be synthesized through a quaternization reaction involving pyridine and glycolaldehyde in the presence of trifluoroacetic acid. The reaction typically involves mixing pyridine with glycolaldehyde and adding trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions may vary, but it is generally carried out at room temperature with stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of GA-pyridine (TFA salt) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
GA-pyridine (TFA salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
GA-pyridine (TFA salt) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of GA-pyridine (TFA salt) involves its interaction with molecular targets and pathways. It can act as a catalyst or reagent in chemical reactions, facilitating the transformation of substrates into products. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GA-pyridine (TFA salt) include:
Pyridine trifluoroacetate: A related compound with similar properties and applications.
Trifluoroacetic acid pyridine salt: Another compound that combines pyridine with trifluoroacetic acid.
Pyridinium salts: A broader class of compounds with diverse applications in chemistry and biology .
Uniqueness
GA-pyridine (TFA salt) is unique due to its specific combination of glycolaldehyde and pyridine with trifluoroacetic acid. This combination imparts distinct chemical properties
Properties
IUPAC Name |
(2S)-2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.C2HF3O2/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14;3-2(4,5)1(6)7/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18);(H,6,7)/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVSCMOJNDBFH-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N.C(=O)(C(F)(F)F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[N+](=CC(=C1CO)O)CCCC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.